![molecular formula C11H11N3O4S2 B12215764 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12215764.png)
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a methylsulfonyl group, and a thiadiazole ring. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
The synthesis of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 2-methoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂CH₃) group at the 5-position of the thiadiazole ring acts as a strong electron-withdrawing group, rendering adjacent carbon atoms electrophilic. This facilitates nucleophilic substitution reactions under basic or acidic conditions:
-
Displacement of Methylsulfonyl Group :
Thiadiazole-SO₂CH₃ + RNH₂ → Thiadiazole-NHR + CH₃SO₂NH₂
In the presence of nucleophiles (e.g., amines, thiols), the methylsulfonyl group can be replaced. For example, reaction with primary amines (RNH₂) yields 5-amino derivatives:This reaction is accelerated in polar aprotic solvents like DMF or DMSO .
-
Thiadiazole Ring Opening :
Strong nucleophiles (e.g., hydroxide ions) can induce ring-opening reactions, forming linear thioamide intermediates. These intermediates may subsequently cyclize under thermal or acidic conditions .
Cyclization and Ring-Formation Reactions
The thiadiazole ring participates in cyclization reactions, often leading to fused heterocyclic systems:
-
Intramolecular Cyclization :
Intramolecular hydrogen bonding between the amide N–H and methoxy oxygen (observed in analog structures ) stabilizes planar conformations, promoting cyclization. For instance, heating in acetic acid can lead to the formation of quinazolinone derivatives via annulation . -
Cross-Cycloaddition :
The compound may engage in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming pyrazole or triazole hybrids. Catalysts such as Cu(I) or Ru(II) enhance regioselectivity .
Acylation and Derivatization
The benzamide moiety undergoes classical acylation and condensation reactions:
-
Reaction with Acyl Chlorides :
Thiadiazole-NH₂ + RCOCl → Thiadiazole-NHCOR + HCl
The free amine (if generated via hydrolysis) reacts with acyl chlorides to form substituted amides. For example:This reaction is typically performed in pyridine to neutralize HCl .
-
Schiff Base Formation :
Condensation with aldehydes or ketones under dehydrating conditions yields Schiff bases, which are precursors to bioactive heterocycles like thiazolidinones .
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH ranges:
pH Range | Reactivity | Products |
---|---|---|
Acidic (pH < 3) | Protonation of thiadiazole nitrogen enhances electrophilicity, favoring nucleophilic attack. | Sulfonamide derivatives |
Neutral | Stabilization of zwitterionic forms reduces reactivity. | No significant reaction |
Basic (pH > 10) | Deprotonation of amide N–H increases nucleophilicity, promoting cyclization. | Fused bicyclic compounds |
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainable synthesis and modification:
-
β-Cyclodextrin-SO₃H Catalysis :
This eco-friendly catalyst promotes condensation and cyclization reactions in aqueous media, minimizing waste . -
Nanoparticle-Mediated Reactions :
Nano-CoFe₂O₄@SiO₂ catalysts enhance yields in multicomponent reactions (e.g., forming thiazolidinones) .
Interaction Studies
The compound’s interactions with biological targets inform its reactivity:
-
Enzyme Binding :
The methylsulfonyl group participates in hydrogen bonding with active-site residues (e.g., serine hydrolases), as seen in analog studies . -
DNA Intercalation :
Planar aromatic regions intercalate into DNA grooves, with reactivity modulated by substituent electronics .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research has shown that derivatives of thiadiazole, including this compound, demonstrate potent activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Target Pathogen | MIC (mM) |
---|---|---|
Compound A | Candida albicans | 3.92 |
Compound B | Aspergillus niger | 4.01 |
Compound C | Micrococcus luteus | 1.95 |
Anticancer Properties
Research has indicated that compounds similar to 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide exhibit antiproliferative activity against several cancer cell lines, including MDA-MB-231 and HCT116 . The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring enhance anticancer efficacy.
Case Study: Antiproliferative Effects
In a study involving the synthesis of thiazolidine derivatives, certain compounds were found to inhibit the growth of cancer cells effectively. The presence of specific substituents on the thiadiazole moiety was crucial for enhancing their biological activity.
Crop Protection
The compound has been explored for its potential as a crop protection agent against phytopathogenic fungi and bacteria. Its efficacy in controlling diseases in agricultural settings makes it a candidate for developing new fungicides and bactericides .
Table 2: Efficacy of Thiadiazole Compounds in Agriculture
Application Type | Target Organism | Efficacy |
---|---|---|
Fungicide | Fungal pathogens | High |
Bactericide | Bacterial pathogens | Moderate |
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .
Biological Activity
2-Methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound belonging to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure
The molecular formula of this compound is C13H14N4O3S. The compound features a thiadiazole ring that contributes to its biological activity. The structural orientation and intermolecular interactions are critical for its function.
Antimicrobial Activity
Thiadiazole derivatives, including the compound in focus, have shown promising antimicrobial properties. Research indicates that they exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μM depending on the specific derivative tested .
Anticancer Activity
The antiproliferative effects of thiadiazole derivatives have been extensively documented. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are comparable to established chemotherapeutic agents like doxorubicin .
Cell Line | IC50 (µM) | Comparison |
---|---|---|
MCF-7 | 3.1 | Doxorubicin |
HCT116 | 4.0 | Etoposide |
HEK 293 | 5.3 | - |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and hydrogen peroxide (H2O2) in cellular models. This effect is mediated through the inhibition of signaling pathways involving STAT3 and p38 MAPK.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects .
- Cellular Uptake : Its lipophilic nature enhances passive cellular uptake, facilitating its action within target cells .
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives in clinical and preclinical settings:
- Anticancer Studies : A study conducted on various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) compared to normal cells .
- Antimicrobial Efficacy : Another research effort demonstrated that thiadiazole derivatives significantly reduced bacterial load in infected animal models, suggesting their potential as therapeutic agents against infectious diseases .
Properties
Molecular Formula |
C11H11N3O4S2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
InChI Key |
QKFXDOFTUYNPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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